molecular formula C10H19NO2 B2747539 Tert-butyl 2-methylpyrrolidine-1-carboxylate CAS No. 144688-82-4

Tert-butyl 2-methylpyrrolidine-1-carboxylate

Cat. No. B2747539
CAS RN: 144688-82-4
M. Wt: 185.267
InChI Key: PPUYUEPZGGATCN-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylpyrrolidine-1-carboxylate is a research compound. Its molecular formula is C10H19NO2 . .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-methylpyrrolidine-1-carboxylate is represented by the formula C10H19NO2 . The InChI code for this compound is 1S/C10H19NO2/c1-8-6-5-7-11 (8)9 (12)13-10 (2,3)4/h8H,5-7H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-methylpyrrolidine-1-carboxylate is a liquid at room temperature . Its molecular weight is 185.27 g/mol .

Scientific Research Applications

Chemical Synthesis and Mechanisms

Tert-butyl 2-methylpyrrolidine-1-carboxylate has been used in various chemical synthesis processes. For instance, it has been involved in a tert-butyloxycarbonyl group migration process via a base-generated alkoxide, demonstrating an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Additionally, it has been used in the synthesis of specific ketoesters derived from hydroxyproline, highlighting its role in organic synthesis processes (King, Armstrong, & Keller, 2005).

Pharmaceutical Applications

In the pharmaceutical field, tert-butyl 2-methylpyrrolidine-1-carboxylate has been utilized as a building block for various pharmaceutically active substances. Its synthesis from L-aspartic acid and subsequent optimization for industrial preparation demonstrate its importance in this sector (Han et al., 2018).

Medicinal Chemistry

The compound has been integral in medicinal chemistry, particularly in the synthesis of 4-fluoropyrrolidine derivatives, which are key in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Antimicrobial Studies

Tert-butyl 2-methylpyrrolidine-1-carboxylate has also been explored for its potential antimicrobial properties. The synthesis of specific pyrrolidine derivatives and their subsequent testing for antimicrobial activity highlight its potential use in this area (Sreekanth & Jha, 2020).

Protein Research

In protein research, the tert-butyl group, like in tert-butyl 2-methylpyrrolidine-1-carboxylate, has been used as an NMR tag for high-molecular-weight systems and for measuring ligand binding affinities, demonstrating its utility in biochemical studies (Chen et al., 2015).

Advanced Material Synthesis

The compound has applications in advanced material synthesis. For example, it has been used in the preparation of specific cyclic esters, which are key intermediates in the synthesis of natural products and vitamins (Qin et al., 2014).

Corrosion Inhibition

In the field of corrosion inhibition, derivatives of tert-butyl 2-methylpyrrolidine-1-carboxylate have shown potential in protecting carbon steel in acidic environments, indicating its significance in material science and engineering (Praveen et al., 2021).

Synthesis of N-Boc Protected Oxazolidines

The synthesis and characterization of N-Boc protected oxazolidines from L-Serine, utilizing tert-butyl 2-methylpyrrolidine-1-carboxylate, highlight its role in the production of medicinally significant candidates (Khadse & Chaudhari, 2015).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and comes with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-6-5-7-11(8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYUEPZGGATCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methylpyrrolidine-1-carboxylate

CAS RN

144688-82-4
Record name tert-butyl 2-methylpyrrolidine-1-carboxylate
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